4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide
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Overview
Description
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, with the organozinc reagent reacting with an organic halide under mild conditions.
Oxidative Addition: Involves the insertion of a metal catalyst into the carbon-zinc bond.
Reductive Elimination: The final step in many catalytic cycles, where the desired product is formed and the catalyst is regenerated.
Major Products
The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, such as the Negishi coupling, where it undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylboronic acid: Used in Suzuki coupling reactions.
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylstannane: Employed in Stille coupling reactions.
Uniqueness
4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent also provides stability and solubility advantages over other organometallic reagents.
Properties
Molecular Formula |
C13H17BrFNZn |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12;;/h2,4,9,11H,5-8,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OYTHCELJRLUHLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origin of Product |
United States |
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